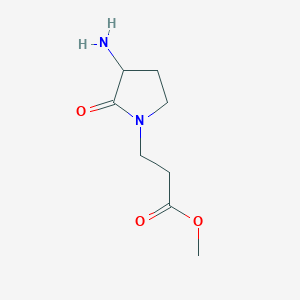

Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate

CAS No.:

Cat. No.: VC17844205

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O3 |

|---|---|

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate |

| Standard InChI | InChI=1S/C8H14N2O3/c1-13-7(11)3-5-10-4-2-6(9)8(10)12/h6H,2-5,9H2,1H3 |

| Standard InChI Key | BMYPCLAGSPMBEJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCN1CCC(C1=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidinone ring (a five-membered lactam) substituted with an amino group at the 3-position. This ring is connected to a methyl ester group through a three-carbon propanoate linker. The IUPAC name, methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate, reflects this arrangement . Key structural identifiers include:

Table 1: Structural and Identifier Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₃ |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate |

| Canonical SMILES | COC(=O)CCN1CCC(C1=O)N |

| InChI Key | BMYPCLAGSPMBEJ-UHFFFAOYSA-N |

| PubChem CID | 64237477 |

The stereochemistry of the pyrrolidinone ring and amino group positions influences its reactivity and interactions with biological targets.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of pyrrolidinone precursors:

-

Amino Group Introduction: Reaction of 2-oxopyrrolidine with an aminating agent (e.g., NH₃ under catalytic hydrogenation) yields 3-amino-2-pyrrolidinone.

-

Propanoate Linker Attachment: Alkylation of the pyrrolidinone nitrogen with methyl acrylate or similar electrophiles forms the propanoate bridge.

-

Esterification: Final treatment with methanol in acidic conditions ensures complete esterification.

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amination | NH₃, H₂, Pd/C catalyst, 60°C | 75–80 |

| Alkylation | Methyl acrylate, K₂CO₃, DMF, 80°C | 65–70 |

| Esterification | MeOH, H₂SO₄, reflux | >90 |

Industrial Considerations

Large-scale production faces challenges in optimizing selectivity during the amination step. Flow chemistry systems have been proposed to enhance heat transfer and reduce side reactions, though specific data for this compound remain limited.

Applications in Organic Synthesis

As a Building Block

The compound’s dual functionality (amine and ester) allows diverse derivatization:

-

Amide Formation: Reaction with acyl chlorides yields stable amides for polymer chemistry.

-

Ring-Opening Reactions: Treatment with nucleophiles (e.g., Grignard reagents) opens the lactam ring, forming linear diamines.

Table 3: Common Derivatives and Their Uses

| Derivative | Application |

|---|---|

| Hydrochloride salt | Improved solubility for HPLC analysis |

| Boc-protected amine | Peptide synthesis intermediates |

| N-Alkylated analogs | Antimicrobial agents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume